Butanedioic acid, trimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, trimethyl- can be synthesized through several methods. One common approach involves the alkylation of succinic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, trimethyl- may involve catalytic processes that ensure higher yields and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediate compounds, leading to the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, trimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trimethylketone or trimethylaldehyde.
Reduction: Production of trimethylbutanol or trimethylbutane.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, butanedioic acid, trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study metabolic pathways involving succinic acid derivatives. It serves as a model compound to understand enzyme-substrate interactions and metabolic flux.
Medicine
Butanedioic acid, trimethyl- has potential applications in medicinal chemistry. It can be used to design and synthesize new pharmaceutical agents with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance the material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which butanedioic acid, trimethyl- exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in the tricarboxylic acid (TCA) cycle, influencing cellular metabolism. The presence of methyl groups can alter the compound’s binding affinity and specificity, leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound with no methyl substitutions.
Methylsuccinic acid: A derivative with one methyl group.
Dimethylsuccinic acid: A derivative with two methyl groups.
Uniqueness
Butanedioic acid, trimethyl- is unique due to its three methyl groups, which significantly alter its chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2,2,3-trimethylbutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4(5(8)9)7(2,3)6(10)11/h4H,1-3H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGGLOKWHMBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030733 | |
Record name | Trimethyl butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-16-4 | |
Record name | Trimethyl butanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, trimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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